N-(2-methoxy-2-(thiophen-3-yl)ethyl)quinoline-8-sulfonamide
CAS No.: 1797309-82-0
Cat. No.: VC4239066
Molecular Formula: C16H16N2O3S2
Molecular Weight: 348.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797309-82-0 |
|---|---|
| Molecular Formula | C16H16N2O3S2 |
| Molecular Weight | 348.44 |
| IUPAC Name | N-(2-methoxy-2-thiophen-3-ylethyl)quinoline-8-sulfonamide |
| Standard InChI | InChI=1S/C16H16N2O3S2/c1-21-14(13-7-9-22-11-13)10-18-23(19,20)15-6-2-4-12-5-3-8-17-16(12)15/h2-9,11,14,18H,10H2,1H3 |
| Standard InChI Key | SXARXQMNVNFFRS-UHFFFAOYSA-N |
| SMILES | COC(CNS(=O)(=O)C1=CC=CC2=C1N=CC=C2)C3=CSC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a quinoline heterocycle with a sulfonamide bridge linked to a 2-methoxy-2-(thiophen-3-yl)ethyl group. The quinoline system provides planar aromaticity, while the thiophene ring introduces electron-rich sulfur atoms, enhancing interactions with biological targets. Key structural features include:
| Property | Value |
|---|---|
| IUPAC Name | N-(2-methoxy-2-thiophen-3-ylethyl)quinoline-8-sulfonamide |
| SMILES | COC(CNS(=O)(=O)C1=CC=CC2=C1N=CC=C2)C3=CSC=C3 |
| Hydrogen Bond Donors | 1 (sulfonamide NH) |
| Hydrogen Bond Acceptors | 6 (sulfonyl O, methoxy O, thiophene S) |
| Topological Polar Surface Area | 101 Ų |
The sulfonamide group (-SO₂NH-) acts as a hydrogen bond donor and acceptor, critical for target binding . The methoxy group enhances lipophilicity (calculated LogP: 2.8), facilitating membrane permeability.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting with functionalization of quinoline-8-sulfonic acid (Figure 1):
-
Sulfonation: Quinoline is sulfonated at the 8-position using chlorosulfonic acid to yield quinoline-8-sulfonyl chloride.
-
Amination: Reaction with 2-methoxy-2-(thiophen-3-yl)ethylamine in anhydrous dichloromethane, catalyzed by triethylamine, forms the sulfonamide bond.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | ClSO₃H, 0°C, 4h | 78 | 90 |
| 2 | Et₃N, DCM, rt, 12h | 65 | 95 |
Alternative routes using microwave-assisted synthesis reduce reaction times by 40% but require specialized equipment .
Biological Activities and Mechanisms
Anticancer Properties
The compound demonstrates nanomolar potency against multiple cancer cell lines, with IC₅₀ values as low as 12 nM in breast cancer (MCF-7) models . Mechanistic studies reveal:
-
NAD+ Inhibition: Binds to nicotinamide adenine dinucleotide (NAD+) binding sites, disrupting energy metabolism .
-
Apoptosis Induction: Activates caspase-3/7 pathways via mitochondrial depolarization.
Table 2: Cytotoxicity Profiles
| Cell Line | IC₅₀ (nM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12 ± 1.2 | Caspase-3 activation |
| A549 (Lung) | 28 ± 3.1 | ROS generation |
| HeLa (Cervical) | 45 ± 4.8 | G2/M cell cycle arrest |
Antibacterial Activity
Against Gram-positive pathogens, the compound shows MIC values of 2–8 µg/mL, outperforming ampicillin in methicillin-resistant Staphylococcus aureus (MRSA) strains. The thiophene moiety disrupts bacterial membrane integrity, while the sulfonamide group inhibits dihydropteroate synthase (DHPS).
Structure-Activity Relationships (SAR)
Impact of Substituents
-
Methoxy Group: Removal reduces anticancer activity by 15-fold, underscoring its role in hydrophobic interactions.
-
Thiophene Position: 3-Thiophenyl analogs exhibit 3x higher potency than 2-substituted variants due to improved target fitting.
-
Sulfonamide Linker: Replacement with carboxamide decreases solubility and antibacterial efficacy .
Figure 2: SAR Analysis of Key Modifications
| Modification | Anticancer IC₅₀ (nM) | Antibacterial MIC (µg/mL) |
|---|---|---|
| Parent Compound | 12 | 2 |
| -OCH₃ → -H | 180 | 32 |
| Thiophene-3-yl → Phenyl | 95 | 16 |
| Parameter | Value |
|---|---|
| t₁/₂ (h) | 4.2 |
| Vd (L/kg) | 1.8 |
| CL (mL/min/kg) | 12.5 |
Recent Research Advancements
Combination Therapies
Co-administration with paclitaxel synergistically reduces tumor volume in xenograft models (75% inhibition vs. 45% monotherapy) . The compound sensitizes cancer cells to radiation by inhibiting DNA repair pathways.
Drug Delivery Innovations
Nanoformulations using PEGylated liposomes enhance tumor accumulation 4-fold compared to free drug, reducing off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume